molecular formula C8H15NO4 B555061 H-Asp-OtBu CAS No. 4125-93-3

H-Asp-OtBu

Cat. No. B555061
CAS RN: 4125-93-3
M. Wt: 189.21 g/mol
InChI Key: PUWCNJZIFKBDJQ-YFKPBYRVSA-N
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Description

H-Asp-OtBu, also known as L-Aspartic acid alpha tert-butyl ester, is a derivative of aspartic acid . It is a pre-loaded resin used for the synthesis of peptides containing C-terminal aspartic acid aldehyde .


Synthesis Analysis

H-Asp-OtBu is used in Fmoc solid-phase peptide synthesis . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the β-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .


Molecular Structure Analysis

The molecular formula of H-Asp-OtBu is C8H15NO4 . The molecular weight is 189.21 .


Chemical Reactions Analysis

H-Asp-OtBu is suitable for Fmoc solid-phase peptide synthesis . The base resin is amino PEG-PS-polymer (90 µm) .


Physical And Chemical Properties Analysis

H-Asp-OtBu is a solid substance, with a color ranging from white to yellow to beige . The loading, determined from the substitution of the Fmoc-Leu loaded resin, is 0.15 - 0.25 mmol/g .

Scientific Research Applications

  • Synthesis and Radiolabeling : H-Asp-OtBu is used in the synthesis of peptides for radiolabeling and studying biological activities. For instance, it was employed in the synthesis of Pro peptides containing the sequence of the oostatic hormone and its shorter analogues for studying their effect on oogenesis in Sarcophaga bullata Parker (Diptera) (Hlaváček, Bennettová, Barth, & Tykva, 2009).

  • Peptide Synthesis and Aspartimide Problem : In the Fmoc-based solid-phase peptide synthesis (SPPS), H-Asp-OtBu has been studied for its role in minimizing aspartimide formation, a common problem in peptide synthesis. Research has shown that using certain derivatives of Asp can reduce aspartimide-related by-products more efficiently (Mergler & Dick, 2005).

  • Backbone Amide Protection : H-Asp-OtBu was also involved in studies for preventing aspartimide formation in Asp-Gly-containing peptides. Here, the focus was on developing new methods for backbone amide protection during peptide synthesis (Röder, Henklein, Weisshoff, Mügge, Pätzel, Schubert, Carpino, & Henklein, 2010).

  • Biophysical Characterization of Proteins : H-Asp-OtBu has been used in the production and biophysical characterization of proteins, like the C-terminal domain of yeast oligosaccharyl transferase. This study explored the effects of mutations within the protein and confirmed its activity using various biophysical methods (Huang, Mohanty, & Banerjee, 2010).

  • Antioxidant Potential : A novel tetrapeptide derivative containing H-Asp-OtBu was investigated for its antioxidant potential in rat models. The study showed that this compound could serve as an effective cardioprotective agent (Manikandan, Sumitra, Kumar, Gayathri, Arutselvan, Manohar, & Puvanakrishnan, 2002).

  • Inhibition of P-glycoprotein : A derivative of H-Asp-OtBu was used to develop compounds for inhibiting drug efflux through P-glycoprotein, which is crucial in overcoming multidrug resistance in cancer therapy (Arnaud et al., 2010).

Safety And Hazards

H-Asp-OtBu may be harmful if inhaled, absorbed through skin, or swallowed. It may cause irritation to skin, eyes, and respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

H-Asp-OtBu, as an aspartic acid derivative, has been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .

properties

IUPAC Name

(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWCNJZIFKBDJQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Asp-OtBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
JL Lauer, CG Fields, GB Fields - Letters in peptide science, 1995 - Springer
We have examined the sequence dependence of aspartimide formation during Fmoc-based solid-phase synthesis of the peptide Val-Lys-Asp-X-Tyr-Ile. The extent of aspartimide …
Number of citations: 147 link.springer.com
R Behrendt, S Huber, P White - Journal of Peptide Science, 2016 - Wiley Online Library
In our efforts to develop a universal solution to the problem of aspartimide formation in Fmoc SPPS, we investigated the application of our new β‐trialkylmethyl protected aspartic acid …
Number of citations: 19 onlinelibrary.wiley.com
K Yamada, I Nagashima, M Hachisu, I Matsuo… - Tetrahedron …, 2012 - Elsevier
Cyclic RGD peptides are potent antagonists for the α v β 3 integrin receptor. In this Letter, microwave-assisted solid-phase synthesis of cyclic RGD peptides is described. In a coupling …
Number of citations: 24 www.sciencedirect.com
T Mindt, U Michel, F Dick - Helvetica chimica acta, 1999 - Wiley Online Library
The synthesis of enantiomerically pure Ac‐Tyr‐Val‐Ala‐Asp(O t Bu)‐H dimethyl acetal ((S)‐1) is reported, a protected tetrapeptide C‐terminal aldehyde belonging to a class of potent, …
Number of citations: 8 onlinelibrary.wiley.com
J Hlaváček, B Bennettová, J Slaninová… - Collection of …, 2015 - cccc.uochb.cas.cz
Distribution and degradation of oostatic peptides in the selected organs of flesh fly Neobellieria bullata was investigated using tritium labeled molecules. A dependence of radioactivity …
Number of citations: 0 cccc.uochb.cas.cz
B Baumeister, J Beythien, J Ryf… - … Journal of Peptide …, 2005 - search.proquest.com
Biotinyl-oxysuccinimide and biotin p-nitrophenyl ester were evaluated in the solid phase synthesis of biotinylated peptides. Biotin p-nitrophenyl ester was found to be superior in terms of …
Number of citations: 4 search.proquest.com
HN Nedev, G Klaiman, A LeBlanc… - … and biophysical research …, 2005 - Elsevier
We describe novel peptide-based caspase inhibitors. Potent and comparatively selective compounds containing a dipeptide scaffold and a substituted oxymethyl ketone as a warhead …
Number of citations: 6 www.sciencedirect.com
JAN HLÁVAČEK, B Bennettova… - The Journal of …, 1997 - Wiley Online Library
A series of Pro peptides containing the sequence of the oostatic hormone 3d and its shorter analogues 3a‐3c differing in a number of the C‐terminal Pro residues was prepared for a …
Number of citations: 22 onlinelibrary.wiley.com
N Frimayanti, ML Yam, HB Lee, R Othman… - International journal of …, 2011 - mdpi.com
Photodynamic therapy is a relatively new treatment method for cancer which utilizes a combination of oxygen, a photosensitizer and light to generate reactive singlet oxygen that …
Number of citations: 49 www.mdpi.com
N Wehofsky, C Wespe, V Cerovsky, A Pech… - …, 2008 - Wiley Online Library
Herein we present the first report on protease‐catalysed ligation of cleavage‐sensitive peptide and protein fragments in ionic‐liquid‐containing solvent systems. By applying the newly …

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